3-bromo-4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide
Overview
Description
3-bromo-4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a complex organic compound with a molecular formula of C19H21BrN2O3S. This compound is notable for its unique structure, which includes a bromine atom, a methoxy group, and a morpholine ring. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzoic acid to form 3-bromo-4-methoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently reacted with 4-(morpholin-4-yl)aniline to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the loss of the bromine functionality.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-bromo-4-formyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide, while nucleophilic substitution of the bromine atom can yield 3-azido-4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide.
Scientific Research Applications
3-bromo-4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The morpholine ring and the bromine atom are thought to play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methoxy-N-(4-morpholin-4-yl-phenyl)-benzamide: Similar in structure but lacks the carbamothioyl group.
Benzamide, N-(4-bromophenyl)-3-methoxy-: Similar but lacks the morpholine ring and carbamothioyl group.
Properties
IUPAC Name |
3-bromo-4-methoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S/c1-25-17-7-2-13(12-16(17)20)18(24)22-19(27)21-14-3-5-15(6-4-14)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3,(H2,21,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOTXQZTFZVOEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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